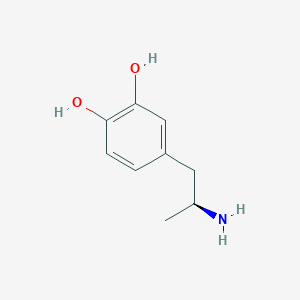

L-alpha-Methyldopamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-alpha-Methyldopamine is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Applications

1. Antihypertensive Agent

L-alpha-Methyldopamine is primarily used as a centrally acting antihypertensive agent. It acts as an agonist at central alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and reduced blood pressure. This mechanism is crucial in managing conditions like essential hypertension and hypertensive crises .

2. Mechanism of Action

The pharmacological effects of this compound are mediated through several pathways:

- Inhibition of Aromatic L-Amino Acid Decarboxylase : This enzyme converts L-DOPA into dopamine. By inhibiting this enzyme, this compound reduces the synthesis of norepinephrine, leading to a decrease in blood pressure .

- Formation of Active Metabolites : It is metabolized into alpha-methylnorepinephrine, which also acts on adrenergic receptors to exert its antihypertensive effects .

Hypotensive Effects in Animal Studies

Research has demonstrated that intraventricular administration of this compound in spontaneously hypertensive rats resulted in a dose-dependent reduction in blood pressure. Studies indicated that this effect could be blocked by specific antagonists, confirming the involvement of adrenergic pathways .

Clinical Trials

A cooperative clinical trial highlighted the effectiveness of this compound in patients with labile or persistent hypertension. The compound was shown to significantly lower blood pressure without adversely affecting renal function or causing significant side effects .

Case Studies

1. Clinical Efficacy

In a study involving patients with essential hypertension, administration of this compound resulted in marked reductions in both systolic and diastolic blood pressure. The study noted that while the compound was effective, it required careful monitoring due to potential side effects such as sedation .

2. Comparative Effectiveness

Further investigations compared the efficacy of this compound with other antihypertensive agents like clonidine and traditional diuretics. Results indicated that while all agents effectively lowered blood pressure, this compound had a unique profile concerning side effects and patient tolerance .

Data Tables

| Study Type | Population | Dosage | Outcome |

|---|---|---|---|

| Animal Study | Spontaneously Hypertensive Rats | 50-200 µg intraventricular | Dose-dependent hypotensive effect |

| Clinical Trial | Patients with Essential Hypertension | Varies (oral/intravenous) | Significant BP reduction |

| Comparative Study | Hypertensive Patients | Standard doses | Effective but varied side effect profile |

化学反応の分析

Metabolic Pathways

α-MeDA is primarily generated via enzymatic decarboxylation of L-α-methyldopa (methyldopa) by aromatic L-amino acid decarboxylase (LAAD) . This reaction produces α-MeDA, which is subsequently hydroxylated by dopamine β-hydroxylase (DBH) to form α-methylnorepinephrine, a central α-2 adrenergic receptor agonist .

Oxidation and Conjugation Reactions

α-MeDA undergoes auto-oxidation to form o-quinone intermediates , which react with endogenous antioxidants like glutathione (GSH) and N-acetylcysteine (NAC) . These reactions produce neurotoxic conjugates:

These conjugates are implicated in the serotonergic neurotoxicity observed with MDMA and MDA, as 2,5-bis-glutathionyl-α-MeDA induces oxidative stress and neuronal damage .

Biochemical Interactions

α-MeDA interacts with neurotransmitter systems through multiple pathways:

-

Inhibition of LAAD : Competes with endogenous L-DOPA for decarboxylation, reducing dopamine synthesis .

-

False neurotransmitter activity : α-MeDA and its metabolites displace endogenous catecholamines, diminishing sympathetic outflow .

-

Receptor modulation : Binds to α-2 adrenergic receptors, inhibiting norepinephrine release and lowering blood pressure .

Key Research Findings

-

Hypertension Management : α-MeDA’s hypotensive effect in spontaneously hypertensive rats is dose-dependent and mediated via central α-adrenergic receptors . Pretreatment with 6-hydroxydopamine or phentolamine abolishes this effect, confirming its reliance on intact adrenergic pathways .

-

Neurotoxicity Mechanism : While α-MeDA itself shows transient dopaminergic depletion, its quinone derivatives cause sustained serotonergic axon degeneration . Intracerebroventricular injection studies demonstrate that slow MDMA infusion—enabling peripheral α-MeDA oxidation—induces neurotoxicity, unlike rapid administration .

Synthetic and Analytical Data

特性

CAS番号 |

14513-20-3 |

|---|---|

分子式 |

C9H13NO2 |

分子量 |

167.2 g/mol |

IUPAC名 |

4-[(2S)-2-aminopropyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m0/s1 |

InChIキー |

KSRGADMGIRTXAF-LURJTMIESA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)O)N |

異性体SMILES |

C[C@@H](CC1=CC(=C(C=C1)O)O)N |

正規SMILES |

CC(CC1=CC(=C(C=C1)O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。